Sodium 2-(hexadecylamino)ethanesulphonate
Description
Sodium 2-(hexadecylamino)ethanesulphonate: is a chemical compound with the molecular formula C18H38NNaO3S and a molecular weight of 371.55399 g/mol . It is known for its surfactant properties, making it useful in various industrial and scientific applications.
Properties
CAS No. |
83721-42-0 |
|---|---|
Molecular Formula |
C18H38NNaO3S |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
sodium;2-(hexadecylamino)ethanesulfonate |
InChI |
InChI=1S/C18H39NO3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18-23(20,21)22;/h19H,2-18H2,1H3,(H,20,21,22);/q;+1/p-1 |
InChI Key |
WSABFEUXXVJLLH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCNCCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(hexadecylamino)ethanesulphonate typically involves the reaction of hexadecylamine with sodium 2-chloroethanesulfonate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and performance .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(hexadecylamino)ethanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfonic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2-(hexadecylamino)ethanesulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments as a detergent.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of sodium 2-(hexadecylamino)ethanesulphonate primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with and disrupt lipid membranes. This property is particularly useful in biological applications, where it can lyse cells or solubilize membrane proteins. The molecular targets include lipid bilayers and membrane-associated proteins .
Comparison with Similar Compounds
Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar properties but a shorter alkyl chain.
Cetyltrimethylammonium bromide (CTAB): A cationic surfactant with a similar alkyl chain length but different ionic properties.
Triton X-100: A non-ionic surfactant with different chemical structure but similar applications.
Uniqueness: Sodium 2-(hexadecylamino)ethanesulphonate is unique due to its specific combination of anionic surfactant properties and the presence of a long alkyl chain, which provides enhanced hydrophobic interactions compared to shorter-chain surfactants. This makes it particularly effective in applications requiring strong surfactant action and membrane disruption .
Biological Activity
Sodium 2-(hexadecylamino)ethanesulphonate, commonly referred to as a surfactant, is a compound that exhibits significant biological activity. This article explores its antimicrobial properties, cytotoxic effects, and overall biological implications based on diverse research findings.
Overview of this compound
This compound is a quaternary ammonium surfactant characterized by its long hydrophobic alkyl chain (hexadecyl) and a sulfonate group. Its amphiphilic nature allows it to interact with biological membranes, making it a subject of interest in microbiological and pharmaceutical research.
Antimicrobial Activity
The antimicrobial properties of this compound have been extensively studied, revealing its effectiveness against various microbial strains. The mechanism of action primarily involves disruption of microbial cell membranes due to the surfactant's hydrophobic interactions.
Key Findings:
- Efficacy Against Pathogens : Research indicates that this compound exhibits potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. It has been shown to lower the minimum inhibitory concentration (MIC) values significantly with increasing chain length of the hydrophobic moiety .
- Cytotoxicity : While effective against pathogens, this compound also demonstrates cytotoxic effects on mammalian cells. Studies report IC50 values ranging from 0.0101 to 0.0197 mM/L for various cell lines, indicating a need for careful dosage management in therapeutic applications .
Comparative Antimicrobial Activity
The following table summarizes the antimicrobial activity of this compound compared to other surfactants:
| Compound Name | MIC (mM/L) | Target Microorganisms |
|---|---|---|
| This compound | 0.015 | Staphylococcus aureus |
| Imidazolium derivatives | 0.0101 | Enterococcus faecalis |
| Quaternary ammonium compounds | 0.020 | Escherichia coli, Candida albicans |
The antimicrobial mechanism is linked to the compound's ability to interact with negatively charged microbial cell surfaces. This interaction leads to:
- Membrane Disruption : The hydrophobic tail integrates into the lipid bilayer, causing structural destabilization.
- Protein Denaturation : Interactions with proteins lead to denaturation, disrupting essential cellular functions and leading to cell death .
Case Studies and Research Findings
Several case studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that compounds with longer hydrophobic chains exhibit better antimicrobial properties, supporting the hypothesis that chain length is crucial for efficacy .
- Cytotoxicity Assessment : Research assessing cytotoxicity on human cell lines revealed that while antimicrobial effects are pronounced, concentrations must be carefully controlled to avoid detrimental effects on human cells .
- Environmental Impact : Investigations into the environmental fate of anionic surfactants like this compound indicate potential ecological risks due to their persistence and bioaccumulation in aquatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
